molecular formula C24H25N3O3S B2483626 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203076-97-4

1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea

Numéro de catalogue: B2483626
Numéro CAS: 1203076-97-4
Poids moléculaire: 435.54
Clé InChI: AKUXLLYMLVUYHN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a synthetic small molecule designed for research applications. This compound features a benzhydryl-urea scaffold, a structure present in molecules investigated for their activity against various cancer cell lines . The core urea functional group is a key motif in many biologically active compounds, and its inclusion in this molecule suggests potential for interaction with key biological targets . The isothiazolidine dioxide moiety is a less common functional group that may contribute to the compound's specific binding affinity and physicochemical properties. Urea derivatives are of significant interest in medicinal chemistry, particularly in oncology research. Compounds with structural similarities have been studied for their inhibitory effects on molecular targets like the Epidermal Growth Factor Receptor (EGFR) . For instance, certain aryl urea-phthalimide analogs have demonstrated moderate to significant anticancer activity in screenings against a range of cancer cell lines, sometimes showing superior activity to established drugs like thalidomide or imatinib in specific models . The presence of the benzhydryl (diphenylmethyl) group is a notable structural feature often associated with enhanced molecular interaction with protein targets. This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound for in vitro studies to explore its mechanism of action, perform high-throughput screening, or conduct structure-activity relationship (SAR) studies to develop novel therapeutic agents.

Propriétés

IUPAC Name

1-benzhydryl-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-18-13-14-21(27-15-8-16-31(27,29)30)17-22(18)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-14,17,23H,8,15-16H2,1H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUXLLYMLVUYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly focusing on its antimicrobial and anticancer activities.

  • Molecular Formula : C24H25N3O3S
  • Molecular Weight : 435.54 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound involves the reaction of benzhydryl derivatives with isothiazolidinones. A notable method includes the use of various reagents to facilitate the formation of the urea bond, which is crucial for its biological activity. The versatility in synthetic pathways allows for the generation of various derivatives that may exhibit enhanced biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1-benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea possess notable antimicrobial properties. For instance:

  • Cytotoxicity : Certain synthesized derivatives have shown promising results against a range of bacterial strains and moderate effectiveness against fungal pathogens. One study demonstrated that a related compound exhibited significant inhibition against bacterial beta-lactamases, suggesting potential applications in overcoming antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Mechanism of Action : Compounds structurally related to 1-benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea have been identified as inhibitors of specific kinases involved in cell proliferation. Inhibitors targeting KIF18A protein have shown efficacy in reducing tumor growth in preclinical models .

Case Studies

StudyCompound TestedBiological ActivityFindings
Micetich et al., 1987Benzhydryl derivativesAntimicrobialPotent inhibition against bacterial beta-lactamases
Shankar et al., 2017Novel urea derivativesAntimicrobial & CytotoxicityPromising activity against bacterial strains and moderate fungal inhibition
Pireddu et al., 2012Pyridylthiazole-based ureasROCK InhibitionSignificant binding affinity leading to potential therapeutic applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of the target compound and related urea derivatives from the evidence:

Compound Name Molecular Formula Key Substituents CAS Number Identified Uses
1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea Not available Benzhydryl, 1,1-dioxidoisothiazolidine, methylphenyl Not provided Not specified
3-(1H-1,3-Benzodiazol-2-yl)-1-(2-nitrophenyl)urea C₁₄H₁₁N₅O₃ Benzimidazole, 2-nitrophenyl 24363-78-8 Not specified
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(4-(7-(2-morpholinoethoxy)benzo[d]imidazo[2,1-b]thiazol-2-yl)phenyl)urea C₃₀H₃₄N₆O₄S tert-Butyl isoxazole, morpholinoethoxy-benzimidazothiazole 950769-58-1 Laboratory research (non-drug)

Key Observations:

Urea Linker : All three compounds retain the urea backbone, enabling hydrogen-bond interactions critical for target binding in bioactive molecules.

The 2-nitrophenyl group in is electron-withdrawing, which may polarize the urea moiety, altering reactivity or binding affinity. The morpholinoethoxy group in introduces solubility-enhancing polar moieties, contrasting with the target’s sulfone-rich isothiazolidine ring.

Heterocyclic Systems: The 1,1-dioxidoisothiazolidine in the target is a sulfone-containing heterocycle, likely improving oxidative stability compared to the benzimidazole in or the thiazole in .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The benzhydryl group in the target compound suggests higher logP values compared to and , which could impact bioavailability and distribution.
  • Toxicity: The nitro group in may pose genotoxic risks, whereas the morpholinoethoxy group in is associated with lab-specific handling precautions .

Research Findings and Methodological Notes

  • The absence of crystallographic data for the target compound limits mechanistic insights.
  • Biological Activity: No activity data are provided for the target compound. However, urea derivatives are often explored as kinase inhibitors, antivirals, or antimicrobials; substituent variations dictate target specificity.

Q & A

Q. What are the established synthetic routes for 1-Benzhydryl-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea?

The synthesis of this compound typically involves multi-step reactions:

  • Step 1: Formation of the dioxidoisothiazolidin moiety via oxidation of isothiazolidine precursors using reagents like hydrogen peroxide or ozone .
  • Step 2: Introduction of the 2-methylphenyl group through Friedel-Crafts alkylation or palladium-catalyzed coupling .
  • Step 3: Coupling the benzhydryl group to the urea backbone using carbodiimides (e.g., EDC or DCC) under anhydrous conditions .
  • Step 4: Final purification via recrystallization or chromatography (HPLC/SEC) to achieve >95% purity .

Q. How is the structural characterization of this compound performed?

Key analytical methods include:

  • X-ray crystallography : To resolve the 3D configuration of the benzhydryl and dioxidoisothiazolidin groups. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry, particularly the urea linkage and substituent positions. DMSO-d₆ is preferred due to the compound’s limited solubility .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]⁺ ion analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound?

Discrepancies in bioassay results (e.g., IC₅₀ variability) may arise from:

  • Solubility limitations : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with cellular viability assays (MTT/XTT) to validate target specificity .
  • Molecular docking : Compare binding poses in silico (using AutoDock Vina or Schrödinger) to identify key interactions with targets like kinases or GPCRs .

Q. What experimental designs are recommended to study the stability of the urea linkage under physiological conditions?

  • Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
  • Enzymatic degradation : Use liver microsomes or esterase-rich media to assess metabolic susceptibility. LC-MS/MS identifies breakdown products .
  • pH-dependent stability : Test across a pH range (2–10) to simulate gastrointestinal and lysosomal environments. Urea bond cleavage is often pH-sensitive .

Q. How can researchers optimize reaction yields for the dioxidoisothiazolidin moiety synthesis?

  • Oxidation optimization : Replace traditional oxidants (e.g., H₂O₂) with catalytic TEMPO/NaClO₂ systems to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining >85% yield .
  • In situ monitoring : Use FTIR to track the disappearance of the isothiazolidin C=S bond (∼1050 cm⁻¹) and emergence of the sulfone S=O peak (∼1300 cm⁻¹) .

Notes

  • Methodological focus : Emphasized experimental protocols over theoretical definitions.
  • Advanced techniques : Highlighted orthogonal validation and computational modeling to address research challenges.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.